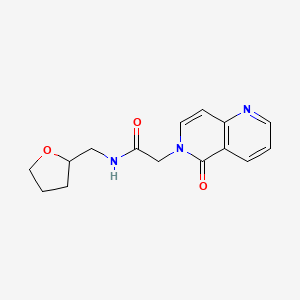![molecular formula C20H27N3O4 B5630518 2-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonan-3-one](/img/structure/B5630518.png)
2-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of diazaspiro[4.4]nonane derivatives, including those related to the compound , often involves regioselective synthesis techniques. For example, cycloaddition of nitrilimides to furanone derivatives has been employed to synthesize 1,2-diazaspiro[4.4]nona derivatives, demonstrating the potential pathways for constructing such complex molecules (Farag, Elkholy, & Ali, 2008). Additionally, reactions involving propargyl alcohol as an approach to novel bi-heterocyclic systems have been reported, indicating the versatility of the synthetic strategies applicable to these types of compounds (De Crescentini et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various techniques, including X-ray crystallography, which reveals the intricate arrangements of atoms within the molecules. For instance, the molecular mechanics energy minimization techniques have been applied to understand the structural parameters of similar compounds, providing insight into the spatial arrangement and potential interactions within the molecule (Farag, Elkholy, & Ali, 2008).
Chemical Reactions and Properties
Chemical reactions involving diazaspiro[4.4]nonane derivatives showcase the reactivity and functional versatility of these compounds. For example, the Cu(II)-catalyzed domino reaction of 2H-azirines with diazotetramic and diazotetronic acids leads to the formation of triazole derivatives, highlighting the reactivity of such spirocyclic compounds under catalytic conditions (Rostovskii et al., 2013).
Propriétés
IUPAC Name |
2-[2-[4-(furan-2-carbonyl)-1,4-diazepan-1-yl]-2-oxoethyl]-2-azaspiro[4.4]nonan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c24-17-13-20(6-1-2-7-20)15-23(17)14-18(25)21-8-4-9-22(11-10-21)19(26)16-5-3-12-27-16/h3,5,12H,1-2,4,6-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCBGGQTNGRNHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C2)CC(=O)N3CCCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[4-(2-Furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-chlorobenzoic acid](/img/structure/B5630435.png)

![1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-[3-(2-furyl)phenyl]piperidine-4-carboxamide](/img/structure/B5630471.png)
![1-(5-{[(3R*,4S*)-3-amino-4-phenylpyrrolidin-1-yl]carbonyl}-2-methylphenyl)imidazolidin-2-one](/img/structure/B5630477.png)
![3-(2-phenoxyethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5630482.png)
![(1S*,5R*)-3-isonicotinoyl-6-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5630487.png)
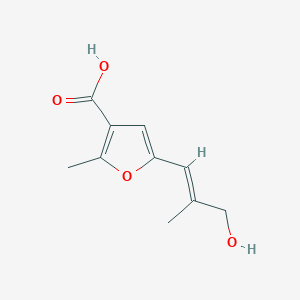
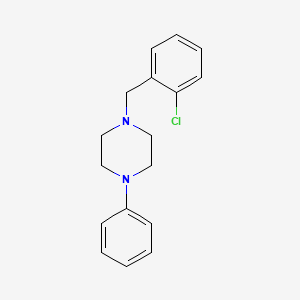
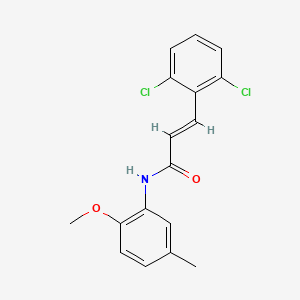

![N-[(3S*,4R*)-1-(1,2-benzisoxazol-3-ylacetyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5630511.png)
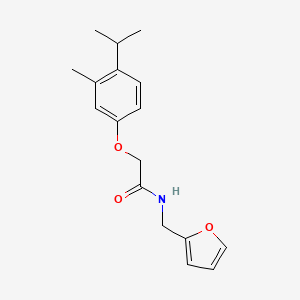
![{(3R*,4R*)-1-[3-(2-fluorophenyl)propanoyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5630523.png)
